molecular formula C16H19N3O3 B14925813 N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide

N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide

Cat. No.: B14925813
M. Wt: 301.34 g/mol
InChI Key: WQCKQRAGIYUUTD-RQZCQDPDSA-N
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Description

N’-[(E)-bicyclo[221]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide typically involves the reaction of bicyclo[2.2.1]hept-2-ene derivatives with 4-methyl-3-nitrobenzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene derivatives: These compounds share a similar bicyclic structure and can undergo similar chemical reactions.

    4-methyl-3-nitrobenzohydrazide derivatives: These compounds have similar functional groups and can exhibit comparable reactivity.

Uniqueness

N’-[(E)-bicyclo[221]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide is unique due to its specific combination of a bicyclic structure with a nitrobenzohydrazide moiety

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H19N3O3/c1-10-2-4-13(8-15(10)19(21)22)16(20)18-17-9-14-7-11-3-5-12(14)6-11/h2,4,8-9,11-12,14H,3,5-7H2,1H3,(H,18,20)/b17-9+

InChI Key

WQCKQRAGIYUUTD-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C/C2CC3CCC2C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=CC2CC3CCC2C3)[N+](=O)[O-]

Origin of Product

United States

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